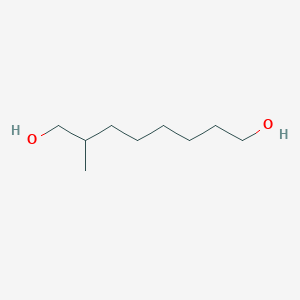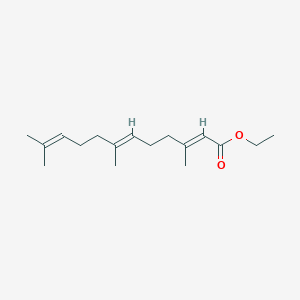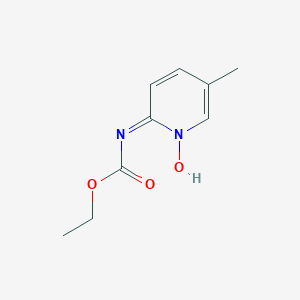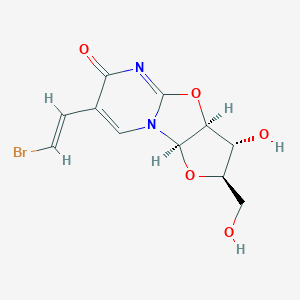
Bvanur
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bvanur is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a unique method that involves the use of specific reagents and catalysts. Bvanur has been shown to have various biochemical and physiological effects, which make it a potential candidate for use in different research applications.
Aplicaciones Científicas De Investigación
Bvanur has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of Bvanur is in the development of new drugs. Bvanur has been shown to have potential as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells. Additionally, Bvanur has also been shown to have potential as an antimicrobial agent, with studies showing that it can inhibit the growth of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of Bvanur is not fully understood. However, studies have shown that it can inhibit the activity of specific enzymes, which may be responsible for its biological effects. Additionally, Bvanur has been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
Bvanur has various biochemical and physiological effects, which make it a potential candidate for use in different research applications. Studies have shown that Bvanur can inhibit the activity of specific enzymes, including acetylcholinesterase and tyrosinase. Additionally, Bvanur has been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bvanur has several advantages and limitations for lab experiments. One of the advantages of Bvanur is its ease of synthesis, which makes it readily available for use in research. Additionally, Bvanur has been shown to have low toxicity, which makes it a potential candidate for use in drug development. However, one of the limitations of Bvanur is its limited solubility in water, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for the research on Bvanur. One of the future directions is to further investigate its mechanism of action, which may lead to the development of new drugs. Additionally, further research is needed to determine the potential applications of Bvanur in other fields, such as agriculture and environmental science. Finally, future research should focus on improving the solubility of Bvanur, which may increase its potential applications in various research fields.
Conclusion
Bvanur is a synthetic compound that has potential applications in various scientific research fields. Its ease of synthesis and low toxicity make it a potential candidate for use in drug development. Additionally, Bvanur has been shown to have various biochemical and physiological effects, which make it a potential candidate for use in different research applications. Further research is needed to fully understand the mechanism of action of Bvanur and its potential applications in other fields.
Métodos De Síntesis
Bvanur is synthesized using a unique method that involves the use of specific reagents and catalysts. The synthesis method involves the reaction of 1,2-dibromoethane with sodium azide in the presence of copper(I) iodide. This reaction results in the formation of 1,2,3-triazole, which is then reacted with ethyl chloroformate in the presence of triethylamine. The final product obtained is Bvanur.
Propiedades
Número CAS |
104988-76-3 |
|---|---|
Nombre del producto |
Bvanur |
Fórmula molecular |
C11H11BrN2O5 |
Peso molecular |
331.12 g/mol |
Nombre IUPAC |
(2R,4R,5R,6S)-11-[(E)-2-bromoethenyl]-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C11H11BrN2O5/c12-2-1-5-3-14-10-8(7(16)6(4-15)18-10)19-11(14)13-9(5)17/h1-3,6-8,10,15-16H,4H2/b2-1+/t6-,7-,8+,10-/m1/s1 |
Clave InChI |
UURPPMZODASUTN-HQNLTJAPSA-N |
SMILES isomérico |
C1=C(C(=O)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)/C=C/Br |
SMILES |
C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr |
SMILES canónico |
C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr |
Sinónimos |
5-(2-bromovinyl)-2,2'-anhydrouridine 5-(2-bromovinyl)-2,2'-anhydrouridine, (Z)-isomer BVANUR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



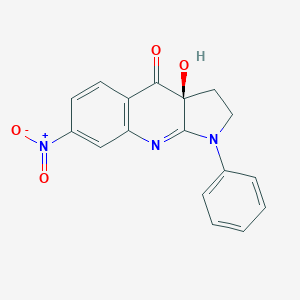


![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
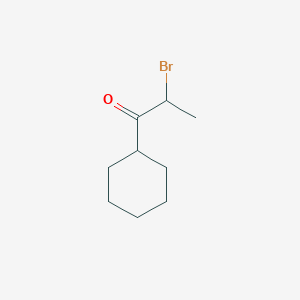


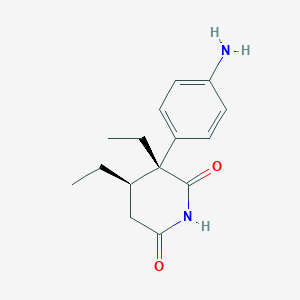
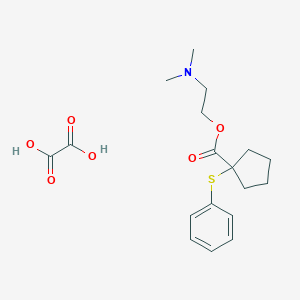
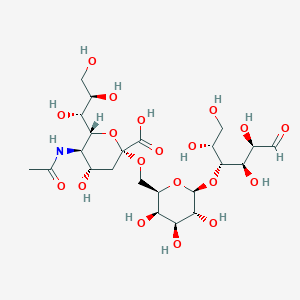
![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)
